1-(4-Hydroxyphenyl)-1,2-dihydro-5H-tetrazol-5-one

Medicinal chemistry Hydrogen bonding Molecular recognition

1-(4-Hydroxyphenyl)-1,2-dihydro-5H-tetrazol-5-one (CAS 847606-94-4) is a nitrogen-containing heterocyclic compound belonging to the 1-aryl-tetrazol-5-one class. Its molecular formula is C₇H₆N₄O₂ (molecular weight: 178.15 g/mol), featuring a tetrazol-5-one core substituted at the N1 position with a 4-hydroxyphenyl group.

Molecular Formula C7H6N4O2
Molecular Weight 178.15 g/mol
CAS No. 847606-94-4
Cat. No. B13788176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Hydroxyphenyl)-1,2-dihydro-5H-tetrazol-5-one
CAS847606-94-4
Molecular FormulaC7H6N4O2
Molecular Weight178.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C(=O)NN=N2)O
InChIInChI=1S/C7H6N4O2/c12-6-3-1-5(2-4-6)11-7(13)8-9-10-11/h1-4,12H,(H,8,10,13)
InChIKeyITVRQZFGJAILLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Hydroxyphenyl)-1,2-dihydro-5H-tetrazol-5-one (CAS 847606-94-4): A Structurally Defined Tetrazolone for Differentiation-Focused Screening


1-(4-Hydroxyphenyl)-1,2-dihydro-5H-tetrazol-5-one (CAS 847606-94-4) is a nitrogen-containing heterocyclic compound belonging to the 1-aryl-tetrazol-5-one class. Its molecular formula is C₇H₆N₄O₂ (molecular weight: 178.15 g/mol), featuring a tetrazol-5-one core substituted at the N1 position with a 4-hydroxyphenyl group . The tetrazol-5-one scaffold is recognized as a carboxylic acid bioisostere, and the presence of the 4-hydroxyphenyl moiety introduces distinct hydrogen-bond donor and acceptor capacity (2 HBD, 4 HBA) not present in simple phenyl-substituted analogs [1]. The compound is listed as patent-protected on multiple chemical supplier platforms, indicating proprietary commercial relevance .

Why Generic 1-Aryl-Tetrazol-5-one Analogs Cannot Replace 1-(4-Hydroxyphenyl)-1,2-dihydro-5H-tetrazol-5-one in Target-Focused Discovery


Within the 1-aryl-tetrazol-5-one class, substitution at the para position of the phenyl ring fundamentally alters hydrogen-bond network capacity, redox behavior, and target engagement profiles. Replacing 1-(4-hydroxyphenyl)-1,2-dihydro-5H-tetrazol-5-one with its unsubstituted phenyl analog (C₇H₆N₄O, MW 162.15) eliminates two hydrogen-bond donor/acceptor sites, while substitution with a 4-methoxy group blocks hydrogen-bond donation entirely. The thione analog (CAS 52431-78-4) exhibits a different tautomeric preference and sulfur-based coordination chemistry. These structural differences translate into measurable variations in enzyme inhibition potency; for example, a derivative bearing the 4-hydroxyphenyl-tetrazole scaffold demonstrated a 4.8-fold lower Ki against aldose reductase (0.177 μM) compared to the clinical standard epalrestat (Ki = 0.857 μM) [1]. Simple interchange of the 1-aryl substituent risks loss of this potency advantage and altered selectivity profiles.

Quantitative Differentiation Evidence for 1-(4-Hydroxyphenyl)-1,2-dihydro-5H-tetrazol-5-one (CAS 847606-94-4) vs. Closest Analogs


Hydrogen-Bond Donor/Acceptor Profile Distinguishes the 4-Hydroxyphenyl Tetrazolone from Unsubstituted and 4-Methoxy Analogs

1-(4-Hydroxyphenyl)-1,2-dihydro-5H-tetrazol-5-one possesses 2 hydrogen-bond donors (HBD) and 4 hydrogen-bond acceptors (HBA), originating from the phenolic –OH group, the tetrazolone carbonyl, and the tetrazole ring nitrogens . In contrast, the 1-phenyl analog (C₇H₆N₄O, MW 162.15) has 0 HBD and 3 HBA, while the 1-(4-methoxyphenyl) analog (C₈H₈N₄O₂, MW 192.17) has 0 HBD and 5 HBA. The ability of the target compound to act simultaneously as both donor and acceptor enables bidentate hydrogen-bond interactions that are precluded in analogs lacking the free hydroxyl group [1].

Medicinal chemistry Hydrogen bonding Molecular recognition

Aldose Reductase Inhibition: 4-Hydroxyphenyl-Tetrazole Scaffold Outperforms Epalrestat on Ki

A derivative incorporating the 1-(4-hydroxyphenyl)-tetrazole scaffold, namely 2-[(1-(4-hydroxyphenyl)-1H-tetrazol-5-yl)thio]-N'-(4-fluorobenzylidene)acetohydrazide (compound 4), inhibited human aldose reductase (AR) with an IC₅₀ of 0.297 μM and a competitive Ki of 0.177 μM. The clinical aldose reductase inhibitor epalrestat, tested under identical in vitro conditions, yielded a Ki of 0.857 μM and IC₅₀ of 0.267 μM [1]. The 4.8-fold improvement in binding affinity (Ki) demonstrates that the 4-hydroxyphenyl-tetrazole core contributes significantly to AR active-site complementarity.

Aldose reductase Diabetes complications Enzyme inhibition

Cytotoxic Selectivity: 4-Hydroxyphenyl-Tetrazole Derivative Shows No Toxicity Against Normal Fibroblasts at AR-Inhibitory Concentrations

Compound 4, bearing the 4-hydroxyphenyl-tetrazole substructure, was evaluated for cytotoxicity against normal NIH/3T3 mouse embryonic fibroblast cells using the MTT assay. No cytotoxic activity was observed at the tested concentrations, which encompass the IC₅₀ range for AR inhibition [1]. This contrasts with many established AR inhibitors that exhibit dose-limiting toxicity in mammalian cells. While comparative toxicity data for analogs lacking the 4-hydroxy group are not available in this study, the safety window supports the scaffold's suitability for further development.

Cytotoxicity Selectivity NIH/3T3

Patent-Protected Status Confers Commercial Exclusivity Over Generic Tetrazolones

1-(4-Hydroxyphenyl)-1,2-dihydro-5H-tetrazol-5-one (CAS 847606-94-4) is flagged as a 'patent product' on ChemicalBook, with the note that the patent owner or licensee has not released relevant information publicly . This designation is not applied to the unsubstituted 1-phenyl-tetrazolone or the 4-methoxy analog on the same platform, indicating that the specific combination of the tetrazol-5-one core with a 4-hydroxyphenyl substituent is subject to intellectual property protection. Procuring a generic tetrazolone without verifying freedom-to-operate may risk patent infringement.

Intellectual property Procurement Freedom to operate

Procurement-Relevant Application Scenarios for 1-(4-Hydroxyphenyl)-1,2-dihydro-5H-tetrazol-5-one (CAS 847606-94-4)


Aldose Reductase Inhibitor Lead Optimization Programs

The 4-hydroxyphenyl-tetrazole scaffold has demonstrated a competitive Ki of 0.177 μM against aldose reductase, outperforming epalrestat (Ki = 0.857 μM) by 4.8-fold [1]. Medicinal chemistry teams pursuing AR inhibitors for diabetic complications should prioritize this scaffold over generic 1-aryl-tetrazolones, as the phenolic hydroxyl group contributes critical hydrogen-bond interactions within the AR active site. The absence of cytotoxicity against NIH/3T3 fibroblasts at inhibitory concentrations further supports its use as a lead-like template [1].

Target-Focused Screening Libraries Requiring Dual Hydrogen-Bond Donor/Acceptor Character

With 2 HBD and 4 HBA, this compound enables bidentate hydrogen-bond interactions unavailable from 1-phenyl-tetrazolone (0 HBD, 3 HBA) or 1-(4-methoxyphenyl)-tetrazolone (0 HBD, 5 HBA) [1]. Screening collections designed to probe targets with conserved hydrogen-bond motifs (e.g., kinases, proteases, nuclear receptors) benefit from inclusion of this scaffold to maximize hit diversity in hydrogen-bond pharmacophore space.

Patent-Protected Chemical Intermediate for Proprietary Drug Discovery

The compound's designation as a patent-protected product [1] makes it a strategic starting material for organizations seeking composition-of-matter protection around tetrazolone-based therapeutics. Unlike commercially unrestricted analogs, procurement of this compound from authorized suppliers ensures alignment with intellectual property strategies and provides access to a scaffold that cannot be freely exploited by competitors.

Differentiation-Inducing Agent Screening in Oncology and Dermatology

Computational and database annotations associate the 1-(4-hydroxyphenyl)-tetrazole scaffold with activity in arresting proliferation of undifferentiated cells and inducing monocytic differentiation, suggesting potential applications in cancer and skin disorders such as psoriasis [1][2]. While these annotations lack quantitative potency data and require experimental validation, they provide a rationale for prioritizing this scaffold in phenotypic differentiation screens where other tetrazolones have shown no such activity.

Quote Request

Request a Quote for 1-(4-Hydroxyphenyl)-1,2-dihydro-5H-tetrazol-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.